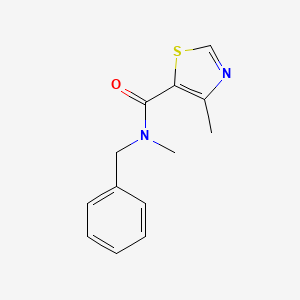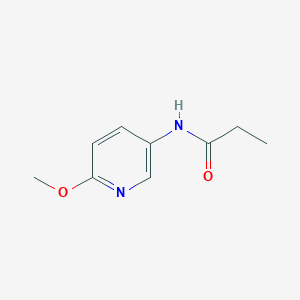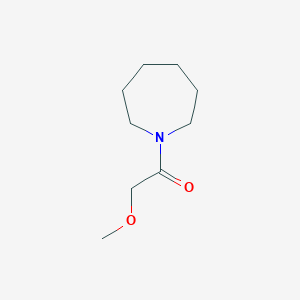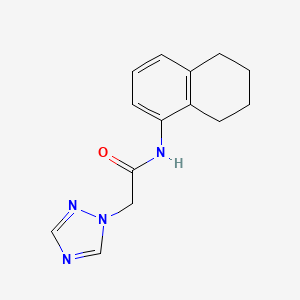
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide, also known as IPP or GW405833, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various scientific fields. In medicine, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have insecticidal properties, making it a potential candidate for the development of insecticides. In materials science, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials.
作用機序
The exact mechanism of action of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the serotonin receptor and the adenosine receptor. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
実験室実験の利点と制限
One advantage of using 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research on 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide. In medicine, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. In agriculture, further studies are needed to determine the full range of insecticidal properties of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide and its potential use as an insecticide. In materials science, further studies are needed to explore the potential use of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide as a building block for the synthesis of novel materials. Overall, 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has the potential to make significant contributions to a range of scientific fields, and further research is needed to fully explore its potential.
合成法
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with isobutyryl chloride and subsequent hydrogenation, or the reaction of 1-benzylpiperazine with isobutyric anhydride and subsequent reduction. The purity and yield of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)15-7-5-6-8-16(15)18-17(21)20-11-9-19(10-12-20)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLKEAYLTYGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)



![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)